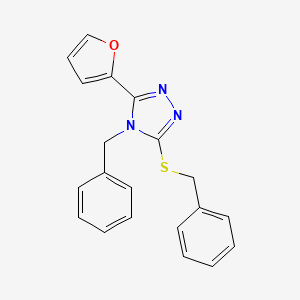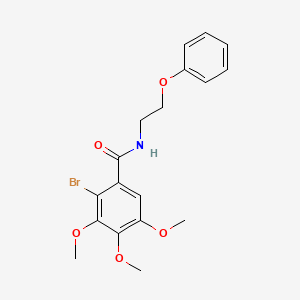![molecular formula C19H16BrN3O2 B4896083 N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4896083.png)
N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as BPTES, which is an acronym for its full chemical name. BPTES has been studied extensively for its ability to inhibit the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. In
Wirkmechanismus
BPTES inhibits the activity of glutaminase by binding to its active site and blocking its catalytic activity. This leads to a reduction in the availability of glutamate, which in turn disrupts cancer cell metabolism. BPTES has been shown to be selective for cancer cells, as normal cells are able to use other metabolic pathways to produce energy.
Biochemical and Physiological Effects:
BPTES has been shown to have a significant impact on cancer cell metabolism, leading to a reduction in cell proliferation and increased cell death. BPTES has also been shown to have an effect on the immune system, with studies showing that it can enhance the activity of T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BPTES has several advantages for lab experiments, including its ability to selectively target cancer cells and its potential for use in combination with other cancer therapies. However, BPTES also has some limitations, including its low solubility and stability, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BPTES, including the development of new synthesis methods to improve yield and purity, the exploration of new applications for BPTES beyond cancer treatment, and the development of new analogs of BPTES with improved properties. Additionally, further research is needed to fully understand the mechanism of action of BPTES and its impact on cancer cell metabolism.
Synthesemethoden
The synthesis of BPTES involves a series of chemical reactions that start with the reaction of 3-bromobenzylamine with 2-chloroacetyl chloride to form N-(3-bromobenzyl)-2-chloroacetamide. This intermediate is then reacted with 3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinecarboxylic acid to form BPTES. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential applications in cancer treatment. Glutaminase is an enzyme that plays a critical role in cancer cell metabolism by converting glutamine into glutamate, which is then used to produce energy and other essential molecules. BPTES has been shown to inhibit the activity of glutaminase, thereby reducing the availability of glutamate and disrupting cancer cell metabolism. This makes BPTES a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c1-13-5-7-14(8-6-13)17-9-10-19(25)23(22-17)12-18(24)21-16-4-2-3-15(20)11-16/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYVVRFPCLGPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methylphenyl)-1-phenyl-1,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium bromide](/img/structure/B4896000.png)
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4896023.png)

![2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4896040.png)

![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4896057.png)
![1-methyl-3-({[3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4896067.png)
![N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4896074.png)


![4-(4-chlorophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4896092.png)
![ethyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B4896099.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4896107.png)
